5-Bromobenzo[b]furan-2-carbonyl chloride
CAS No.: 62878-96-0
Cat. No.: VC2005452
Molecular Formula: C9H4BrClO2
Molecular Weight: 259.48 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 62878-96-0 |
---|---|
Molecular Formula | C9H4BrClO2 |
Molecular Weight | 259.48 g/mol |
IUPAC Name | 5-bromo-1-benzofuran-2-carbonyl chloride |
Standard InChI | InChI=1S/C9H4BrClO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H |
Standard InChI Key | FGPAEHRRVKLUHA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl |
Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl |
Introduction
Chemical Structure and Properties
5-Bromobenzo[b]furan-2-carbonyl chloride is characterized by its heterocyclic structure containing a fused benzene and furan ring system with strategic functional groups. The compound has the molecular formula C9H4BrClO2 and a molecular weight of 259.48 g/mol . It features a bromine atom at position 5 of the benzofuran ring and a carbonyl chloride group at position 2, creating a highly reactive molecule suitable for various transformations.
Chemical Identifiers
The compound can be identified through various standardized chemical identification systems as presented in Table 1:
Parameter | Value |
---|---|
CAS Number | 62878-96-0 |
IUPAC Name | 5-bromo-1-benzofuran-2-carbonyl chloride |
Molecular Formula | C9H4BrClO2 |
Molecular Weight | 259.483 g/mol |
InChI Key | FGPAEHRRVKLUHA-UHFFFAOYSA-N |
SMILES Notation | C1=CC2=C(C=C1Br)C=C(O2)C(=O)Cl |
PubChem CID | 2795534 |
Table 1: Chemical identifiers of 5-Bromobenzo[b]furan-2-carbonyl chloride
Physical Properties
The physical characteristics of this compound influence its handling, storage, and applications in synthetic procedures. While comprehensive physical data is limited in the literature, it is generally presented as a solid material requiring careful handling due to its reactivity with moisture and potential for hydrolysis of the acid chloride functionality.
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-Bromobenzo[b]furan-2-carbonyl chloride typically follows a two-stage process, beginning with the preparation of the corresponding carboxylic acid followed by conversion to the acid chloride.
Carboxylic Acid Chlorination
A common approach involves treating the precursor 5-bromobenzofuran-2-carboxylic acid with thionyl chloride. According to documented procedures:
"Thionyl chloride (1.65 equiv) was added to a suspension of benzofuran-2-carboxylic acid derivatives (1 equiv) in anhydrous toluene (0.4 mmol/mL). After stirring the mixture for 3 h, at reflux, the reaction was cooled and concentrated."
This method effectively converts the carboxylic acid functionality to the corresponding acid chloride through nucleophilic substitution.
Alternative Synthetic Routes
While the thionyl chloride method is most common, other chlorinating agents such as phosphorus pentachloride (PCl5) or oxalyl chloride ((COCl)2) can also be employed for the transformation of the carboxylic acid to the acid chloride under appropriate conditions. These alternative reagents may be preferred in specific situations depending on reaction compatibility, scale, and desired purity of the final product.
Chemical Reactivity
Types of Reactions
The reactivity of 5-Bromobenzo[b]furan-2-carbonyl chloride is primarily governed by its two key functional groups: the carbonyl chloride and the bromine substituent. These enable diverse chemical transformations:
Nucleophilic Substitution Reactions
The carbonyl chloride group readily undergoes nucleophilic substitution with various nucleophiles:
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Amination: Reaction with ammonia or primary/secondary amines yields the corresponding amides. For example, treatment with ammonium hydroxide produces 5-bromobenzofuran-2-carboxamide:
"The resulting benzofuran-2-carbonyl chloride derivative (1 equiv) was added in small portions to an ice-cold solution of 25% aq. NH4OH (0.5 mmol/mL). Upon completion of the addition, the reaction mixture was allowed to reach rt and a precipitate was formed."
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Esterification: Reaction with alcohols produces esters
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Thioesterification: Reaction with thiols forms thioesters
Cross-Coupling Reactions
The bromine substituent enables various palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with boronic acids
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Negishi coupling with organozinc compounds
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Heck reactions with alkenes
As demonstrated in related benzofuran chemistry: "The brominated derivatives exhibited versatile functionality allowing bromine replacement through palladium coupling or nucleophilic displacement... One striking example is observed in the synthesis of the biologically significant compound which was obtained via a Negishi reaction, coupling the derivative with methylzinc bromide using palladium, achieving an impressive 93% yield."
Reaction Mechanisms
The primary reaction mechanism for nucleophilic substitution at the carbonyl chloride involves:
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Nucleophilic attack at the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of the chloride leaving group
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Formation of the new functional group (amide, ester, etc.)
This reactivity profile makes 5-Bromobenzo[b]furan-2-carbonyl chloride an excellent building block for constructing more complex molecular architectures.
Applications in Organic Synthesis
As a Building Block in Complex Molecule Synthesis
5-Bromobenzo[b]furan-2-carbonyl chloride serves as a valuable intermediate in the synthesis of complex heterocyclic compounds. The presence of the bromine atom provides an additional reaction site for further functionalization through cross-coupling reactions, expanding the structural diversity achievable from this starting material.
Synthesis of Biologically Active Derivatives
The compound plays a crucial role in the preparation of various biologically active benzofuran derivatives. These derivatives exhibit diverse pharmacological activities, including:
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Anticancer properties
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Anti-inflammatory effects
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Antimicrobial activities
For instance, derivatives of this compound have been investigated for their "antiproliferative activity against various cancer cell lines: A549 (lung), HeLa (cervical), and others. The mechanism of action involves induction of apoptosis through the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as Bax."
Biological and Pharmacological Applications
Anticancer Activity
Benzofuran derivatives synthesized from 5-Bromobenzo[b]furan-2-carbonyl chloride have demonstrated significant anticancer potential. Research has shown that these compounds can exhibit antiproliferative activity through various mechanisms:
"A recent study synthesized a series of benzo[b]furan derivatives from this compound, evaluating their cytotoxicity against human cancer cell lines. The results demonstrated that specific substitutions on the benzofuran ring significantly enhanced antiproliferative activity, with some compounds showing IC50 values comparable to established chemotherapeutics."
Anti-inflammatory Properties
Derivatives of 5-Bromobenzo[b]furan-2-carbonyl chloride have also shown promising anti-inflammatory activity. A notable investigation focused on:
"Modifying this compound to develop new anti-inflammatory agents. The derivatives exhibited potent activity in inhibiting pro-inflammatory cytokines, indicating their potential as therapeutic agents for treating inflammatory diseases."
Structure-Activity Relationships
The relationship between structural modifications of benzofuran derivatives and their biological activities provides valuable insights for rational drug design. Table 2 summarizes representative biological activities observed in derivatives of 5-Bromobenzo[b]furan-2-carbonyl chloride:
Table 2: Biological activities of selected 5-Bromobenzo[b]furan-2-carbonyl chloride derivatives
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information about 5-Bromobenzo[b]furan-2-carbonyl chloride. While specific NMR data for this compound was limited in the search results, typical characterization would include:
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¹H NMR: Shows aromatic protons in the 7.0-8.5 ppm range, with coupling patterns characteristic of the benzofuran scaffold
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¹³C NMR: Displays the carbonyl carbon at approximately 160-170 ppm
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups in the compound:
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Carbonyl (C=O) stretch typically appears near 1770-1800 cm⁻¹
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C-Cl stretches around 550-600 cm⁻¹
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C-Br stretches in the 500-750 cm⁻¹ range
Mass Spectrometry
Mass spectrometry would show the molecular ion [M]⁺ at m/z 259/261 (with characteristic bromine isotope pattern), along with fragmentation patterns consistent with the benzofuran structure.
Comparison with Similar Compounds
5-Bromobenzo[b]furan-2-carbonyl chloride shares structural similarities with several related compounds, but possesses unique reactive properties due to its specific functional groups. Table 3 compares this compound with structurally similar molecules:
Compound | Molecular Formula | Key Differences | Reactivity Comparison |
---|---|---|---|
5-Bromobenzofuran-2-carboxylic acid | C9H5BrO3 | Contains carboxylic acid instead of acid chloride | Less reactive in nucleophilic substitutions |
5-Bromobenzofuran-2-carbaldehyde | C9H5BrO2 | Contains aldehyde instead of acid chloride | Different reactivity profile; undergoes oxidation/reduction |
Benzo[b]furan-2-carbonyl chloride | C9H5ClO2 | Lacks bromine substituent | Similar acid chloride reactivity but lacks site for cross-coupling |
2-Bromo-1-benzofuran | C8H5BrO | Lacks carbonyl chloride group | Different reactivity profile |
Table 3: Comparison of 5-Bromobenzo[b]furan-2-carbonyl chloride with structurally related compounds
Recent Research Developments
Recent studies have expanded the applications of 5-Bromobenzo[b]furan-2-carbonyl chloride in medicinal chemistry. Researchers have utilized this compound and its derivatives to develop novel therapeutic agents targeting various diseases:
Development of Anticancer Agents
"A case study synthesized a series of benzo[b]furan derivatives from this compound, evaluating their cytotoxicity against human cancer cell lines. The results demonstrated that specific substitutions on the benzofuran ring significantly enhanced antiproliferative activity, with some compounds showing IC50 values comparable to established chemotherapeutics."
Anti-inflammatory Drug Development
"Another investigation focused on modifying this compound to develop new anti-inflammatory agents. The derivatives exhibited potent activity in inhibiting pro-inflammatory cytokines, indicating their potential as therapeutic agents for treating inflammatory diseases."
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